![molecular formula C13H11ClFNOS B5871214 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the regulation of pain, reward, and addiction. In
Mécanisme D'action
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the analgesic and rewarding effects of opioids, as well as the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reduction of drug-seeking behavior, and the attenuation of opioid withdrawal symptoms. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, reward, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor's role in various physiological and pathological conditions. However, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has some limitations, including its relatively low potency compared to other mu-opioid receptor antagonists, and its potential for off-target effects on other receptors.
Orientations Futures
There are several future directions for research on 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide and the mu-opioid receptor. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in clinical settings. Another area of interest is the investigation of the role of the mu-opioid receptor in chronic pain conditions, as well as the development of new therapies for these conditions. Additionally, further research is needed to understand the complex interactions between the mu-opioid receptor and other neurotransmitter systems, such as the endocannabinoid system, and their implications for drug addiction and pain management.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-fluoroacetophenone with thiosemicarbazide to form 4-fluorophenylthiosemicarbazide. This intermediate is then reacted with 2-bromoethylchloride to form 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been extensively used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological conditions. It has been shown to block the analgesic effects of opioids, suggesting that the mu-opioid receptor is the primary target for pain relief. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has also been used to investigate the role of the mu-opioid receptor in drug addiction, as it can block the rewarding effects of opioids and reduce drug-seeking behavior.
Propriétés
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKFYQDMODITCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

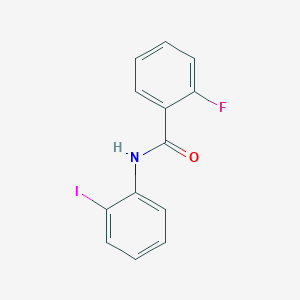
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)

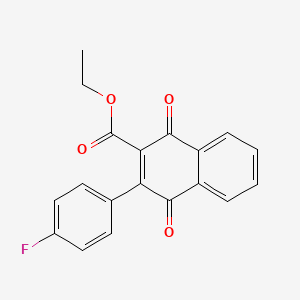
![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
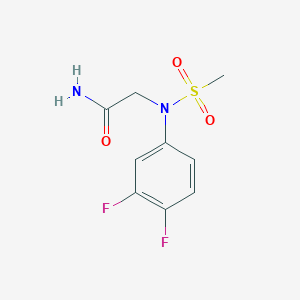
![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)
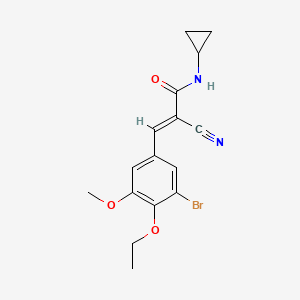

![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)
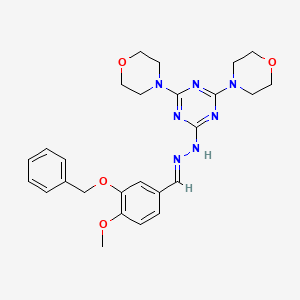
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)